3-Bromophenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles

Catalog No.
S15700208
CAS No.
M.F
C6H4BrIZn
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophenylzinc iodide, 0.5M in THF, packaged un...

Product Name

3-Bromophenylzinc iodide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles

IUPAC Name

zinc;bromobenzene;iodide

Molecular Formula

C6H4BrIZn

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

GMLNDLKPSGCEDN-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)Br.[Zn+2].[I-]

3-Bromophenylzinc iodide is an organozinc compound characterized by the presence of a bromophenyl group attached to a zinc atom, with the chemical formula C6_6H4_4BrZnI. It is prepared as a 0.5 M solution in tetrahydrofuran (THF), a common solvent in organometallic chemistry, and is packaged under an inert atmosphere of argon to prevent oxidation and moisture absorption. This compound is particularly valuable in synthetic organic chemistry due to its reactivity and ability to form carbon-carbon bonds.

, notably:

  • Negishi Coupling: This compound can be utilized in Negishi coupling reactions, where it acts as a nucleophile to couple with various electrophiles such as aryl halides, leading to the formation of biaryl compounds. This reaction is facilitated by transition metal catalysts, typically palladium-based .
  • Cross-Coupling Reactions: The compound can also engage in cross-coupling reactions with other organohalides, allowing for the construction of complex organic molecules through C–C bond formation .

The synthesis of 3-bromophenylzinc iodide typically involves the following steps:

  • Formation of Zinc Halide: Zinc iodide is reacted with 3-bromophenyl lithium or 3-bromobenzene in an appropriate solvent such as THF.
  • Reaction Conditions: The reaction is conducted under inert conditions (argon atmosphere) to minimize exposure to moisture and air.
  • Isolation: The product can be isolated by standard workup procedures, including filtration and solvent evaporation.

This method ensures high purity and yield of the desired organozinc compound.

3-Bromophenylzinc iodide finds applications in:

  • Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules through various coupling reactions.
  • Material Science: The compound may also be explored for use in creating new materials, particularly those requiring precise functionalization.
  • Pharmaceutical Chemistry: Its role as an intermediate in synthesizing pharmaceutical compounds highlights its importance in drug development.

Interaction studies involving 3-bromophenylzinc iodide primarily focus on its reactivity with electrophiles during cross-coupling reactions. The efficiency and selectivity of these interactions can be influenced by various factors such as:

  • Choice of Electrophile: Different electrophiles can yield varying results in terms of reaction rate and product distribution.
  • Catalyst Selection: The type of catalyst used (e.g., palladium or nickel) significantly affects the outcome of the coupling reactions.
  • Solvent Effects: The choice of solvent can alter the reactivity and stability of the organozinc compound during reactions.

Several compounds share structural or functional similarities with 3-bromophenylzinc iodide. Here are some notable examples:

Compound NameStructure/FormulaUnique Features
DimethylzincZn(CH3_3)2_2Highly reactive; used in vapor deposition processes .
DiethylzincZn(C2_2H5_5)2_2Less reactive than dimethylzinc; commonly used in organic synthesis .
PhenylzincZn(C6_6H5_5)Used for forming aryl compounds but lacks halogen functionality .
Zinc IodideZnI2_2Often used as a catalyst or reagent but does not have organometallic properties .

The uniqueness of 3-bromophenylzinc iodide lies in its specific bromophenyl group that enhances its reactivity towards electrophiles compared to other simpler organozinc compounds. Its ability to participate effectively in Negishi coupling reactions makes it particularly valuable for synthesizing complex organic structures.

Hydrogen Bond Acceptor Count

2

Exact Mass

345.78325 g/mol

Monoisotopic Mass

345.78325 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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